N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c16-9-11-5-8-23-15(11)17-14(19)12-3-1-6-18(10-12)24(20,21)13-4-2-7-22-13/h2,4-5,7-8,12H,1,3,6,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKKPPZEAPGZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring and thiophene derivatives, suggests diverse interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C15H15N3O3S3
- Molecular Weight : 381.5 g/mol
- CAS Number : 921504-13-4
- IUPAC Name : N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
The compound's structure includes a piperidine core substituted with a thiophene sulfonyl group and a cyanothiophene moiety, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar compounds in the piperidine class. For instance, derivatives have shown effectiveness against resistant strains of Candida auris, a significant fungal pathogen. In these studies, compounds exhibited minimum inhibitory concentrations (MIC) between 0.24 to 0.97 μg/mL, indicating strong antifungal activity. The mechanism involved disruption of the pathogen's plasma membrane and induction of apoptosis in fungal cells .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets, potentially involving enzyme inhibition or receptor binding. Further research is necessary to clarify these pathways and identify specific interactions.
Table 1: Biological Activity Summary
| Activity Type | Compound Class | MIC Values (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Antifungal | Piperidine | 0.24 - 0.97 | Disruption of plasma membrane, apoptosis |
| Anticancer | Piperidine | TBD | Enzyme inhibition, cell cycle modulation |
Case Study: Piperidine Derivatives Against Candida auris
A study published in November 2020 synthesized several piperidine-based derivatives and tested their antifungal activity against C. auris. The findings indicated that certain derivatives not only inhibited fungal growth but also induced significant apoptotic effects on the cells. This reinforces the potential for developing new antifungal agents based on similar structural frameworks as this compound .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Thiophene vs. Phenyl Sulfonyl Groups : Replacement of thiophene sulfonyl (target compound) with phenyl sulfonyl (compounds 6h, 6i) reduces sulfur content but may alter solubility and target affinity .
- Cyano vs.
- Heterocyclic Variations : Pyridazine-pyrazole derivatives (e.g., from ) introduce nitrogen-rich rings, likely enhancing kinase inhibition but increasing synthetic complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
